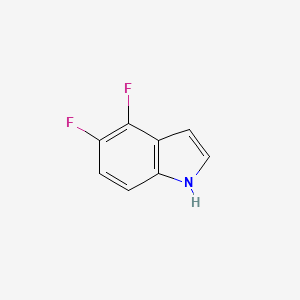

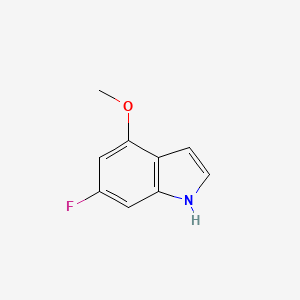

4,5-difluoro-1H-indole

Vue d'ensemble

Description

4,5-difluoro-1H-indole is a compound with the molecular formula C8H5F2N . It is a derivative of indole, which is a heterocyclic compound that consists of a benzene ring fused to a pyrrole ring .

Physical And Chemical Properties Analysis

4,5-difluoro-1H-indole is a solid compound . It should be stored in a dry place, preferably under -20°C . .Applications De Recherche Scientifique

Antiviral Activity

Scientific Field

Pharmacology and Virology Application Summary: Indole derivatives, including 4,5-difluoro-1H-indole, have been studied for their potential as antiviral agents. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. Methods of Application:

- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed an IC50 of 7.53 μmol/L and a selectivity index (SI) value of 17.1 against CoxB3 virus .

Anti-inflammatory Activity

Scientific Field

Immunology and Biochemistry Application Summary: The anti-inflammatory properties of indole derivatives are of significant interest due to their potential therapeutic applications in treating inflammatory diseases. Methods of Application:

- Specific derivatives of 4,5-difluoro-1H-indole demonstrated reduced production of inflammatory cytokines in tested models .

Anticancer Activity

Scientific Field

Oncology and Medicinal Chemistry Application Summary: Indole derivatives have been explored for their anticancer activities, with some compounds showing promise in targeting various cancer cell lines. Methods of Application:

Antimicrobial Activity

Scientific Field

Microbiology Application Summary: Indole derivatives, including 4,5-difluoro-1H-indole, have been synthesized and evaluated for their antimicrobial efficacy against a variety of pathogens. Methods of Application:

- Newly synthesized compounds showed activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Antidiabetic Activity

Scientific Field

Endocrinology and Pharmacology Application Summary: Research into indole derivatives has included their potential use in managing diabetes by targeting various pathways involved in glucose metabolism. Methods of Application:

- Some indole derivatives showed promising results in lowering blood glucose levels in diabetic models .

Antimalarial Activity

Scientific Field

Parasitology and Tropical Medicine Application Summary: Indole derivatives have been investigated for their antimalarial properties, with some showing inhibitory effects against the malaria parasite. Methods of Application:

- Indole derivatives exhibited potent activity against malaria parasites, with some compounds having low IC50 values .

Anti-HIV Activity

Scientific Field

Virology and Medicinal Chemistry Application Summary: Indole derivatives have been explored for their potential to inhibit the replication of the Human Immunodeficiency Virus (HIV). Methods of Application:

- Some derivatives showed promising results in preventing the replication of HIV, indicating potential for development into antiretroviral drugs .

Antioxidant Activity

Scientific Field

Biochemistry and Nutritional Sciences Application Summary: The antioxidant properties of indole derivatives are of interest due to their ability to neutralize free radicals and prevent oxidative stress-related damage. Methods of Application:

- Certain indole compounds exhibited significant antioxidant activity, suggesting their use in preventing oxidative stress-related diseases .

Antitubercular Activity

Scientific Field

Microbiology and Pharmacology Application Summary: Given the global health challenge posed by tuberculosis, indole derivatives have been studied for their antitubercular activity. Methods of Application:

- Some indole derivatives were found to be effective against strains of M. tuberculosis, offering a potential pathway for new antitubercular drugs .

Anticholinesterase Activity

Scientific Field

Neurology and Pharmacology Application Summary: Indole derivatives have been investigated for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. Methods of Application:

- Indole-based inhibitors showed potential in enhancing cholinergic neurotransmission, which is beneficial in managing Alzheimer’s disease symptoms .

Neuroprotective Activity

Scientific Field

Neuroscience and Neuropharmacology Application Summary: The neuroprotective effects of indole derivatives are being studied for their potential to protect neuronal cells from damage or degeneration. Methods of Application:

- Certain compounds demonstrated the ability to protect neuronal cells from induced toxicity, suggesting their use in neuroprotective therapies .

Cardiovascular Activity

Scientific Field

Cardiology and Vascular Biology Application Summary: Research into the cardiovascular effects of indole derivatives includes their potential impact on blood pressure and heart rate. Methods of Application:

- Some derivatives influenced cardiovascular parameters, indicating their potential use in treating cardiovascular conditions .

Quorum Sensing Inhibition

Scientific Field

Microbiology Application Summary: Indole derivatives have been studied for their role in disrupting quorum sensing, a process that bacteria use to coordinate group behaviors. Methods of Application:

- Certain indole derivatives were effective in disrupting quorum sensing, which could lead to novel treatments for bacterial infections .

Flavor and Fragrance Industry

Scientific Field

Food Science and Perfumery Application Summary: Indole compounds are valuable in the flavor and fragrance industry for their distinctive aromas. Methods of Application:

- Indole derivatives contribute to complex scent profiles in perfumes and enhance flavors in food products .

Natural Colorants

Scientific Field

Industrial Chemistry Application Summary: Halogenated and oxygenated derivatives of indole can be used as natural colorants with potential applications in various industries. Methods of Application:

- The derived compounds provide a range of colors for use in textiles, cosmetics, and other products .

Biofilm Formation Inhibition

Scientific Field

Medical Devices and Implantology Application Summary: Indole derivatives can prevent biofilm formation, which is crucial for the safety of medical implants and devices. Methods of Application:

- Halogenated indole derivatives, such as 5-iodoindole, showed potent inhibition of biofilm formation by bacteria like E. coli and S. aureus .

Neurodegenerative Disease Treatment

Scientific Field

Neuropharmacology Application Summary: Indole derivatives are being investigated for their potential in treating neurodegenerative diseases due to their neuroprotective properties. Methods of Application:

- Some derivatives have shown promise in protecting neuronal cells, which could be beneficial in treating conditions like Parkinson’s and Alzheimer’s diseases .

Industrial Biotechnology

Scientific Field

Biotechnology Application Summary: Indole and its derivatives are produced biotechnologically for industrial applications, including as precursors for pharmaceuticals. Methods of Application:

Safety And Hazards

Propriétés

IUPAC Name |

4,5-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIMQGBSJJPZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646838 | |

| Record name | 4,5-Difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-difluoro-1H-indole | |

CAS RN |

247564-63-2 | |

| Record name | 4,5-Difluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)